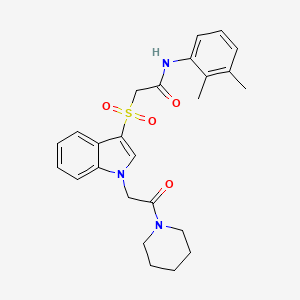
N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine moiety : Contributes to its interaction with biological targets.
- Indole sulfonamide : Implicated in various biological activities including anticancer properties.
The molecular formula is C19H24N2O3S, with a molecular weight of approximately 364.47 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases and cancer biology .
- Modulation of Signal Transduction Pathways : It may affect pathways related to cell proliferation and apoptosis, particularly through interactions with muscarinic acetylcholine receptors, which are implicated in colorectal cancer progression .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells (FaDu), with mechanisms involving apoptosis induction and cell cycle arrest .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| FaDu | 15.0 | Induction of apoptosis |
| HCT116 (Colon) | 6.2 | Cell cycle arrest |
| T47D (Breast) | 27.3 | Inhibition of proliferation |
Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Cholinesterase Inhibition : It has been noted for its ability to inhibit AChE and BuChE, making it a candidate for Alzheimer's disease treatment .
Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers evaluated the anticancer efficacy of related piperidine derivatives. The findings indicated that compounds similar to this compound showed enhanced cytotoxic effects compared to standard treatments like bleomycin .
Study 2: Neuroprotective Mechanisms
A study focusing on the dual inhibition properties of similar piperidine compounds revealed that they not only inhibited cholinesterases but also exhibited antioxidant properties, suggesting a multifaceted approach to treating neurodegenerative conditions .
科学的研究の応用
Structural Characteristics
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 357.54 g/mol
- IUPAC Name : N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related indole derivatives have shown promising results against various cancer cell lines, including:
- SNB-19
- OVCAR-8
These compounds demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% in different assays, indicating their potential as anticancer agents .
Modulation of Immune Responses
The compound has been explored for its role as a modulator of immune responses. Research indicates that derivatives of this compound can act on specific targets involved in autoimmune diseases, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and multiple sclerosis .
Neuropharmacological Effects
Given its structural features, particularly the piperidine moiety, this compound may interact with neurotransmitter systems. Preliminary studies suggest it could influence dopamine and norepinephrine transporters, which are crucial in treating disorders like depression and anxiety .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that include the formation of sulfonamide bonds and the introduction of piperidine rings. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Efficacy
A study published in ACS Omega investigated a series of indole-based compounds similar to this compound for their anticancer activity. The findings revealed that these compounds effectively inhibited tumor growth in vitro and in vivo models, suggesting a viable pathway for drug development targeting cancer .
Case Study 2: Autoimmune Disease Modulation
In another research effort documented in patent literature, derivatives of this compound were tested for their ability to modulate immune responses in animal models of autoimmune diseases. Results indicated a reduction in inflammatory markers and improved clinical outcomes, supporting further exploration into its therapeutic applications .
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-18-9-8-11-21(19(18)2)26-24(29)17-33(31,32)23-15-28(22-12-5-4-10-20(22)23)16-25(30)27-13-6-3-7-14-27/h4-5,8-12,15H,3,6-7,13-14,16-17H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUWLRWWPVIEEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













